
N-benzyl-N-ethyl-4,5,6-trimethoxy-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-ethyl-4,5,6-trimethoxy-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely recognized for their biological and pharmacological properties. This particular compound is characterized by the presence of benzyl, ethyl, and trimethoxy groups attached to an indole core, making it a unique and potentially valuable molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethyl-4,5,6-trimethoxy-1H-indole-2-carboxamide typically involves a multi-step process. One common method is the Fischer indole synthesis, which is a well-established procedure for constructing indole rings. The process begins with the reaction of phenylhydrazine with a ketone to form a hydrazone intermediate. This intermediate then undergoes cyclization under acidic conditions to yield the indole core.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized for higher yields and efficiency. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in the Fischer indole synthesis . Additionally, the availability of commercially accessible starting materials, such as aryl hydrazines, ketones, and alkyl halides, facilitates the large-scale production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-N-ethyl-4,5,6-trimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydroindoles.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often utilize reagents like halogens, sulfonyl chlorides, and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydroindoles. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonyl groups, onto the indole ring .
Applications De Recherche Scientifique
N-benzyl-N-ethyl-4,5,6-trimethoxy-1H-indole-2-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-benzyl-N-ethyl-4,5,6-trimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. For example, indole derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression . The presence of benzyl, ethyl, and trimethoxy groups can further influence the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-benzyl-N-ethyl-4,5,6-trimethoxy-1H-indole-2-carboxylate
- N-benzyl-N-ethyl-4,5,6-trimethoxy-1H-indole-2-carboxamide
- N-benzyl-N-ethyl-4,5,6-trimethoxy-1H-indole-2-carboxylic acid
Uniqueness
This compound is unique due to its specific substitution pattern on the indole ring. The combination of benzyl, ethyl, and trimethoxy groups imparts distinct chemical and biological properties, differentiating it from other indole derivatives.
Propriétés
Numéro CAS |
902313-61-5 |
|---|---|
Formule moléculaire |
C21H24N2O4 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
N-benzyl-N-ethyl-4,5,6-trimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C21H24N2O4/c1-5-23(13-14-9-7-6-8-10-14)21(24)17-11-15-16(22-17)12-18(25-2)20(27-4)19(15)26-3/h6-12,22H,5,13H2,1-4H3 |
Clé InChI |
UZCNEZUSTJGEPB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC1=CC=CC=C1)C(=O)C2=CC3=C(C(=C(C=C3N2)OC)OC)OC |
Solubilité |
31.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



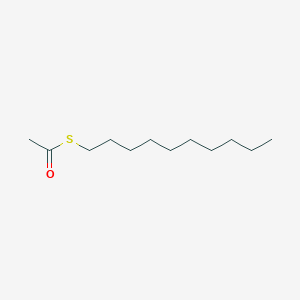
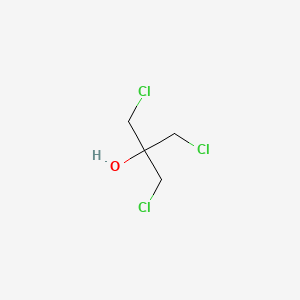
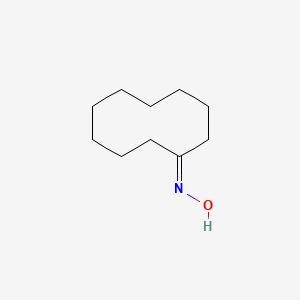


![Phenyl[(phenylcarbamoyl)oxy]acetic acid](/img/structure/B14170120.png)
![N-(4-Chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14170131.png)
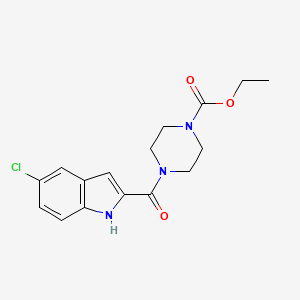
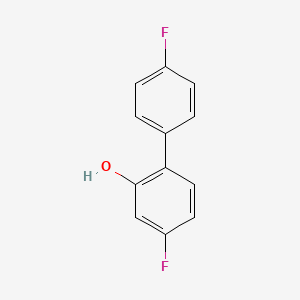
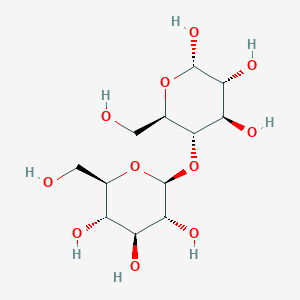
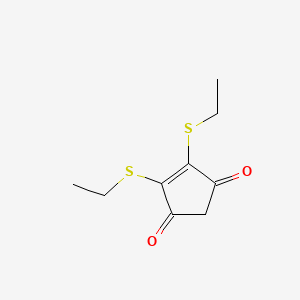
![Benzamide, N-[(1S)-3-[4-(2-aminocyclopropyl)phenoxy]-1-[[(phenylmethyl)amino]carbonyl]propyl]-](/img/structure/B14170158.png)
![(6S,8R,9S,10R,13S,14R,16R,17R)-6-fluoranyl-10,13,16-trimethyl-14,17-bis(oxidanyl)-17-(2-oxidanylethanoyl)-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14170166.png)
